[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride
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Overview
Description
[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include an amino group and an ether linkage attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with a benzene derivative under specific conditions . The process includes the following steps:
Combination Reaction: Isobutene, chlorine, and methyl cyanide are reacted in a specific weight ratio to obtain N-[1-(chloromethyl)propyl] acetyl chloroamine.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
[(1-Amino-2-methylpropan-2-yl)oxy]benzene hydrochloride can be compared with other similar compounds, such as:
[(1-Amino-2-methylpropan-2-yl)oxy]benzene: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
[(1-Amino-2-methylpropan-2-yl)oxy]toluene: Contains a methyl group on the benzene ring, altering its chemical properties and reactivity.
[(1-Amino-2-methylpropan-2-yl)oxy]phenol: Has a hydroxyl group on the benzene ring, which can participate in additional hydrogen bonding and reactions.
The unique combination of an amino group and an ether linkage in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-2-phenoxypropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,8-11)12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJHDTPSROVXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-26-0 |
Source
|
Record name | [(1-amino-2-methylpropan-2-yl)oxy]benzene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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